molecular formula C19H19F3N2O2 B2840073 N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide CAS No. 2320536-81-8

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide

Cat. No.: B2840073
CAS No.: 2320536-81-8
M. Wt: 364.368
InChI Key: OPSXFRYMXMUWAK-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a benzhydryl group, a trifluoroethoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The azetidine ring provides structural rigidity, contributing to the compound’s stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is unique due to the combination of its benzhydryl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The presence of the azetidine ring further enhances its stability and potential bioactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSXFRYMXMUWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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